
4-Hydroxy-3-methyloctan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methyloctan-2-one is an organic compound with the molecular formula C9H18O2 It is a beta-hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) on adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methyloctan-2-one can be achieved through several methods. One common approach involves the aldol condensation reaction between 3-methyl-2-butanone and an appropriate aldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) and is carried out at elevated temperatures to facilitate the formation of the beta-hydroxy ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methyloctan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 4-oxo-3-methyloctan-2-one or 4-carboxy-3-methyloctan-2-one.
Reduction: Formation of 4-hydroxy-3-methyloctanol.
Substitution: Formation of 4-chloro-3-methyloctan-2-one or 4-bromo-3-methyloctan-2-one.
Scientific Research Applications
4-Hydroxy-3-methyloctan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methyloctan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the structure and function of proteins, leading to various biological effects.
Comparison with Similar Compounds
4-Hydroxy-3-methyloctan-2-one can be compared with other beta-hydroxy ketones such as 4-Hydroxy-3-methyl-2-butanone and 4-Hydroxy-3-methoxybenzaldehyde. While these compounds share similar functional groups, their chemical properties and applications can vary significantly. For example, 4-Hydroxy-3-methyl-2-butanone is commonly used in the synthesis of pharmaceuticals, whereas 4-Hydroxy-3-methoxybenzaldehyde is known for its applications in the fragrance industry.
List of Similar Compounds
- 4-Hydroxy-3-methyl-2-butanone
- 4-Hydroxy-3-methoxybenzaldehyde
- 4-Hydroxy-2-pentanone
Properties
CAS No. |
460355-55-9 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-hydroxy-3-methyloctan-2-one |
InChI |
InChI=1S/C9H18O2/c1-4-5-6-9(11)7(2)8(3)10/h7,9,11H,4-6H2,1-3H3 |
InChI Key |
UXIPBAZQDPRBCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]-](/img/structure/B14247675.png)
![5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14247682.png)
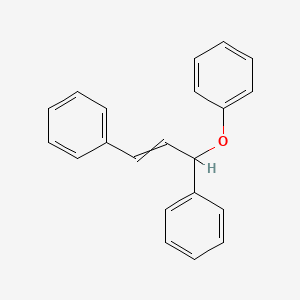
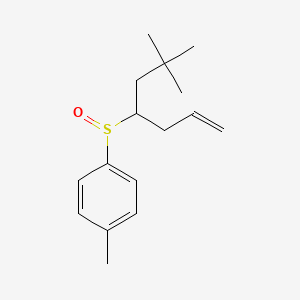
![Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate](/img/structure/B14247695.png)
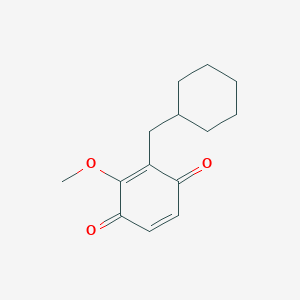
![{8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate](/img/structure/B14247704.png)
![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)
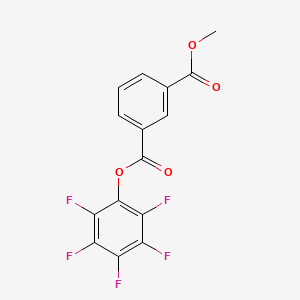
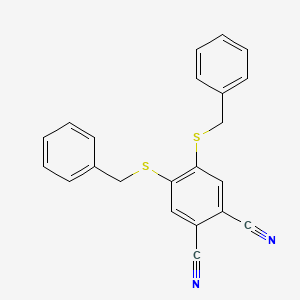
![2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14247729.png)
![Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane](/img/structure/B14247741.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
